3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, with thiocyanoacetamide to form the thieno[2,3-b]pyridine core . Subsequent functionalization steps introduce the furan and trifluoromethyl groups, often through radical trifluoromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the key transformations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution of the amino group can produce a variety of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(furan-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but lacks the trifluoromethyl group.
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide: Similar structure but with a different thieno ring fusion.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for pharmaceutical applications .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)7-4-5(6-2-1-3-21-6)8-9(17)10(11(18)20)22-12(8)19-7/h1-4H,17H2,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZESNZJMLMCESM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.